molecular formula C11H11N3O3 B8351466 2-(4-(2H-1,2,3-triazol-2-yl)phenyl)-2-methoxyacetic acid

2-(4-(2H-1,2,3-triazol-2-yl)phenyl)-2-methoxyacetic acid

Cat. No. B8351466
M. Wt: 233.22 g/mol
InChI Key: CZIINDVFEZJKGD-UHFFFAOYSA-N
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Patent
US09434707B2

Procedure details

To a solution of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde (1.0 g, 5.77 mmol) in anhydr MeOH (15 mL) at 0° C. (bath temperature) was added bromoform (1.82 g, 7.21 mmol) with stirring. Solid KOH (1.62 g, 28.9 mmol) was added in aliquots over a period of 10 min. The mixture was stirred for 1 hour and the cold bath was removed. After stirring for 30 min, the reaction was allowed to warm slowly to room temperature overnight then concentrated to dryness. After dissolving in a minimum amount of H2O, the residue was acidified to pH 1 with 6 M HCl. The aqueous mixture was extracted with EtOAc several times with the addition of brine to the aqueous layer during extraction. The combined organics were washed with brine, dried over Na2SO4 and concentrated in vacuo to give 2-(4-(2H-1,2,3-triazol-2-yl)phenyl)-2-methoxyacetic acid as an oil (1.19 g, 88% yield). The product was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=2)[N:3]=[CH:4][CH:5]=1.[CH:14](Br)(Br)Br.[OH-:18].[K+].[CH3:20][OH:21]>>[N:1]1[N:2]([C:6]2[CH:7]=[CH:8][C:9]([CH:10]([O:11][CH3:14])[C:20]([OH:21])=[O:18])=[CH:12][CH:13]=2)[N:3]=[CH:4][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N=1N(N=CC1)C1=CC=C(C=O)C=C1
Name
Quantity
1.82 g
Type
reactant
Smiles
C(Br)(Br)Br
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.62 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
STIRRING
Type
STIRRING
Details
After stirring for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving in a minimum amount of H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAc several times with the addition of brine to the aqueous layer during extraction
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N=1N(N=CC1)C1=CC=C(C=C1)C(C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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